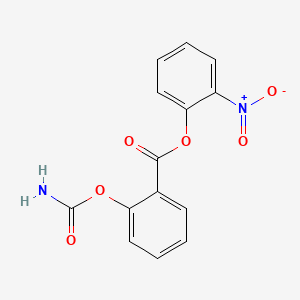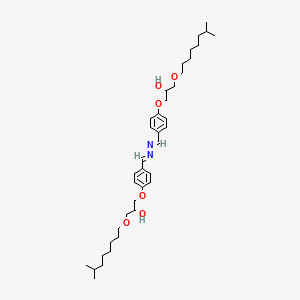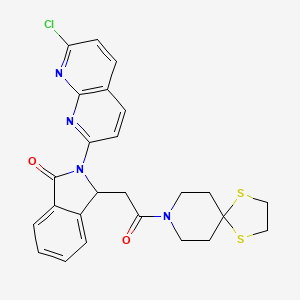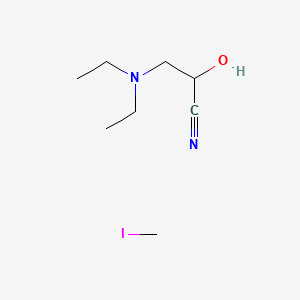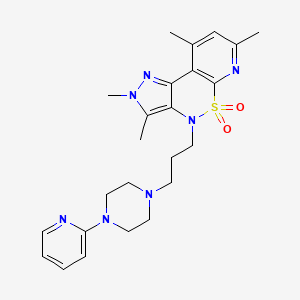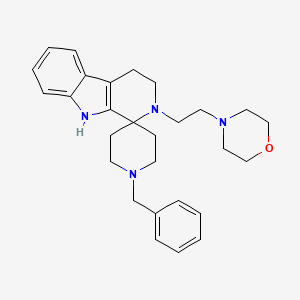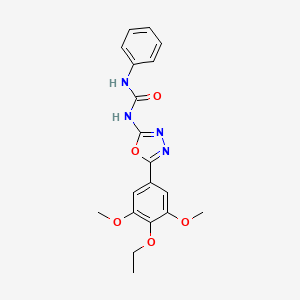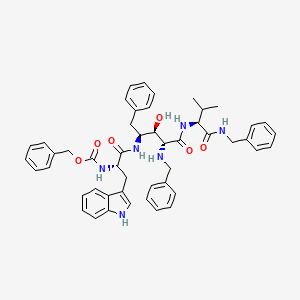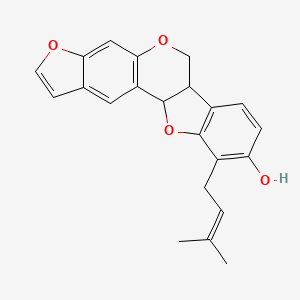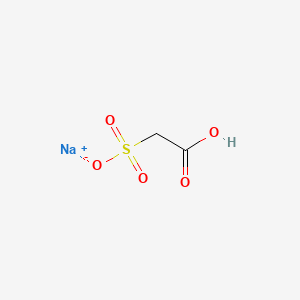
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds. It features a pyridine ring substituted with a thioether group and a 5-methyl-1H-1,2,4-triazol-3-yl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and acetylene.
Introduction of the Thioether Group: The thioether group can be introduced by reacting the pyridine core with a suitable thiolating agent, such as thiourea.
Attachment of the Triazole Moiety: The 5-methyl-1H-1,2,4-triazol-3-yl group can be attached through a nucleophilic substitution reaction involving the appropriate halide precursor and a triazole derivative.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions: Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions typically involving heating and the presence of a suitable catalyst.
Major Products Formed:
Oxidation Products: Pyridine N-oxides
Reduction Products: Reduced pyridine derivatives
Substitution Products: Various substituted pyridine derivatives
科学研究应用
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of various chemical products, including agrochemicals and dyes.
作用机制
The mechanism by which Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is similar to other triazole and pyridine derivatives, but it has unique structural features that distinguish it from these compounds. Some similar compounds include:
Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)methyl)-
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)ethyl)-
These compounds share the pyridine and triazole motifs but differ in the nature of the substituents attached to the pyridine ring.
属性
CAS 编号 |
103654-42-8 |
|---|---|
分子式 |
C8H9BrN4S |
分子量 |
273.16 g/mol |
IUPAC 名称 |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine;hydrobromide |
InChI |
InChI=1S/C8H8N4S.BrH/c1-6-10-8(12-11-6)13-7-4-2-3-5-9-7;/h2-5H,1H3,(H,10,11,12);1H |
InChI 键 |
MPEMFFBWWPMFTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NN1)SC2=CC=CC=N2.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


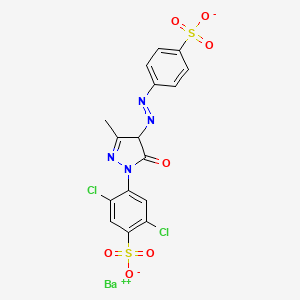
![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)
